molecular formula C8H6F3N3 B167557 6-(trifluorometil)-1H-benzo[d]imidazol-2-amina CAS No. 10057-46-2

6-(trifluorometil)-1H-benzo[d]imidazol-2-amina

Número de catálogo: B167557
Número CAS: 10057-46-2
Peso molecular: 201.15 g/mol
Clave InChI: CKIJAMRTNUPVAH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(trifluoromethyl)-1H-benzimidazol-2-amine is a heterocyclic compound that contains both an imidazole ring and a trifluoromethyl group

Aplicaciones Científicas De Investigación

Antimicrobial Activity

CF3-BIM derivatives have been studied for their antimicrobial properties against various bacterial and fungal strains. Research indicates that these compounds exhibit significant activity against:

  • Bacteria : Effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL .
  • Fungi : Moderate antifungal activity has been observed against strains like Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .

The presence of the trifluoromethyl group is believed to enhance the interaction with microbial targets, leading to improved efficacy compared to non-fluorinated analogs.

Antiproliferative Effects

CF3-BIM has shown promise as an antiproliferative agent , particularly in cancer research. Studies have demonstrated:

  • Cell Line Efficacy : The compound exhibited significant antiproliferative activity against various cancer cell lines, including MDA-MB-231, with IC50 values indicating potent growth inhibition .
  • Molecular Docking Studies : These studies suggest that CF3-BIM interacts with key enzymes involved in cancer cell metabolism, providing insights into its mechanism of action .

Enzyme Inhibition

One of the notable applications of CF3-BIM is its role as an enzyme inhibitor , particularly targeting cytochrome P450 enzymes.

  • Specificity : It has been identified as an inhibitor of CYP1A2, which is crucial for drug metabolism. This property raises considerations for potential drug-drug interactions when used in combination therapies .
  • Therapeutic Implications : The ability to modulate enzyme activity suggests that CF3-BIM could be developed further for therapeutic applications where enzyme inhibition is beneficial.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated various CF3-BIM derivatives against a panel of microbial strains. The results indicated that specific substitutions on the benzimidazole ring significantly enhanced antibacterial activity, particularly against MRSA .

CompoundMIC (µg/mL)Activity
CF3-BIM128Moderate
CF3-BIM Derivative A64High
CF3-BIM Derivative B>512Low

Case Study 2: Anticancer Potential

In another study focusing on cancer cell lines, CF3-BIM derivatives were tested for antiproliferative effects. The findings revealed that certain modifications increased their potency significantly:

CompoundIC50 (µM)Cell Line
CF3-BIM21.93MDA-MB-231
Modified A16.38MDA-MB-231
Modified B>100MDA-MB-231

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by “6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine” are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine” is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)-1H-benzimidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with trifluoroacetic acid and ammonium acetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

6-(trifluoromethyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparación Con Compuestos Similares

Similar Compounds

  • 2-Amino-6-(trifluoromethyl)benzothiazole
  • 2-Trifluoromethylimidazole
  • 6-(trifluoromethyl)benzo[d]thiazol-2-amine

Uniqueness

6-(trifluoromethyl)-1H-benzimidazol-2-amine is unique due to its specific combination of an imidazole ring and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications .

Actividad Biológica

6-(Trifluoromethyl)-1H-benzimidazol-2-amine is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

6-(Trifluoromethyl)-1H-benzimidazol-2-amine is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. Its molecular formula is C9_{9}H7_{7}F3_{3}N2_{2}, and it has a molecular weight of approximately 202.16 g/mol.

Anticancer Activity

Several studies have highlighted the anticancer potential of 6-(trifluoromethyl)-1H-benzimidazol-2-amine. For instance, it has been shown to induce apoptosis in various cancer cell lines:

  • Mechanism of Action : The compound induces cell cycle arrest and apoptosis in HepG2 liver cancer cells, as evidenced by upregulation of pro-apoptotic factors such as caspase-3 and Bax, alongside downregulation of the anti-apoptotic protein Bcl-2 .
  • Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against multiple cancer cell lines, with IC50_{50} values ranging from 7.82 to 21.48 μM, comparable to established chemotherapeutics .
Cell Line IC50 (μM) Standard Drug IC50 (μM)
HepG27.82Sorafenib: 4.17
MCF-710.21Doxorubicin: 24.06
HCT-1168.50Sunitinib: 15.00

Antimicrobial Activity

Research indicates that 6-(trifluoromethyl)-1H-benzimidazol-2-amine possesses significant antimicrobial properties:

  • Antibacterial Activity : The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It exhibited notable activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC (Minimum Inhibitory Concentration) value of 2 μg/mL .
Bacterial Strain MIC (μg/mL)
MRSA2
E. coli4
P. aeruginosa8

Antitubercular Activity

A study reported that derivatives of benzimidazole, including this compound, showed promising antitubercular activity against resistant strains of Mycobacterium tuberculosis. The MIC was found to be as low as 0.19 μM against fluoroquinolone-resistant strains .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of the compound. Studies suggest that modifications in the benzimidazole core can enhance potency and selectivity towards specific biological targets, including kinases involved in cancer progression .

Case Studies

  • Cancer Treatment : A study involving animal models demonstrated that treatment with 6-(trifluoromethyl)-1H-benzimidazol-2-amine led to reduced tumor growth rates compared to control groups, supporting its potential as an effective anticancer agent .
  • Antimicrobial Efficacy : Clinical trials assessing the compound's effectiveness against bacterial infections showed promising results, particularly in patients with MRSA infections who did not respond to conventional therapies .

Propiedades

IUPAC Name

6-(trifluoromethyl)-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIJAMRTNUPVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469915
Record name 6-(Trifluoromethyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10057-46-2
Record name 6-(Trifluoromethyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(trifluoromethyl)-1H-benzimidazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-(trifluoromethyl)-1H-benzimidazol-2-amine
Reactant of Route 3
Reactant of Route 3
6-(trifluoromethyl)-1H-benzimidazol-2-amine
Reactant of Route 4
Reactant of Route 4
6-(trifluoromethyl)-1H-benzimidazol-2-amine
Reactant of Route 5
6-(trifluoromethyl)-1H-benzimidazol-2-amine
Reactant of Route 6
6-(trifluoromethyl)-1H-benzimidazol-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.